Thiobanzyme
Description
Thiobanzyme is a thio-functionalized compound hypothesized to belong to the thiosemicarbazone or thiadiazole class, characterized by sulfur-containing moieties that enhance its chemical reactivity and biological activity. Such compounds are known for their conformational flexibility, enabling diverse interactions in catalytic or pharmaceutical applications.
Properties
CAS No. |
79028-53-8 |
|---|---|
Molecular Formula |
C92H128ClCoN23O21PS |
Molecular Weight |
2049.6 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;chloride |
InChI |
InChI=1S/C62H90N13O14P.C12H17N4OS.C10H12N5O3.C8H11NO3.ClH.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;1-5-8(12)7(4-11)6(3-10)2-9-5;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);2,10-12H,3-4H2,1H3;1H;/q;+1;-1;;;+3/p-3 |
InChI Key |
LWIGBABLQKRZGQ-UHFFFAOYSA-K |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)CO)CO.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-].[Co+3] |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)CO)CO.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-].[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)CO)CO.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-].[Co+3] |
Synonyms |
thiobanzyme |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Thiobanzyme’s hypothesized structure places it within a broader family of sulfur-containing heterocycles. Key comparisons include:
This compound’s sulfur atoms likely enhance electron delocalization, improving catalytic or binding efficiency compared to non-sulfur analogs like 2-aminobenzamides, which lack thio-functionalization .
Stability and Reactivity
Thiadiazoles demonstrate superior thermal stability (>300°C decomposition) compared to thiosemicarbazones (~200°C), which may degrade via hydrolysis . This compound’s stability likely falls between these classes, depending on substituent groups.
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